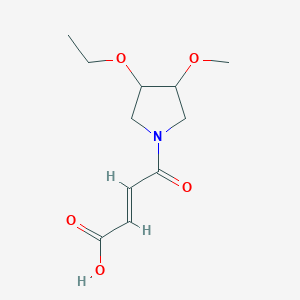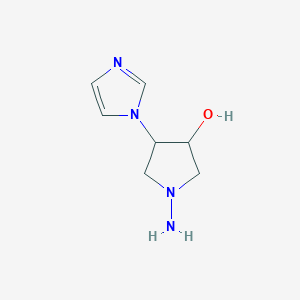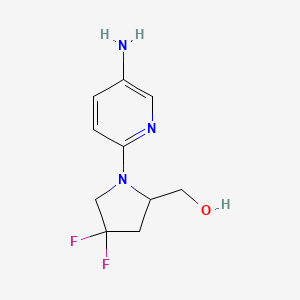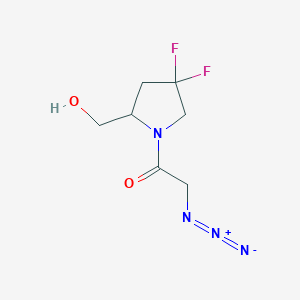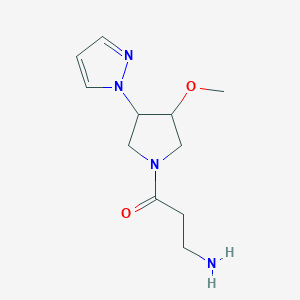
(1-アミノインダゾール-4-イル)メタノール
説明
科学的研究の応用
電気化学的エネルギー貯蔵
(1-アミノインダゾール-4-イル)メタノール: は、二次元マンガン系材料の合成に使用される可能性があります。 これらの材料は、高い表面積対体積比、広い電気化学的電位ウィンドウ、および豊富なレドックス状態で知られており、電気化学的エネルギー貯蔵用途に最適です .
直接メタノール燃料電池(DMFC)
この化合物は、メタノールの酸化から化学エネルギーを電気エネルギーに変換する環境に優しいエネルギー源であるDMFCの開発において役割を果たす可能性があります。 (1-アミノインダゾール-4-イル)メタノールの使用は、電池の安定性と耐久性を向上させることで、DMFCの性能を向上させる可能性があります .
触媒開発
触媒の分野では、(1-アミノインダゾール-4-イル)メタノールは、パワー・ツー・メタノールプロセスで使用される触媒の調製に関係する可能性があります。 このプロセスは、電気エネルギーをメタノールに変換する可能性があるため、持続可能な燃料として使用できることが重要です .
ナノテクノロジー
この化合物は、ナノ材料の合成に使用され、特に独特の物理的、化学的、電気化学的特性を持つ構造を作成するために使用される可能性があります。 これらのナノ材料は、科学研究および技術応用において幅広い影響を与えています .
環境への応用
(1-アミノインダゾール-4-イル)メタノール: は、エネルギーおよび環境問題に対処することを目的としたプロセスの一部となることで、環境の持続可能性に貢献する可能性があります。 CO2削減または廃棄物処理を促進する材料への応用が特に興味深い可能性があります .
作用機序
The exact mechanism of action of (1-Aminoindolin-4-yl)methanol is still not fully understood. However, it is believed to act by binding to certain proteins, such as enzymes, and modulating their activity. (1-Aminoindolin-4-yl)methanol is also believed to act by binding to certain receptors, such as G-protein coupled receptors, and modulating their activity. Finally, (1-Aminoindolin-4-yl)methanol is believed to act by binding to certain DNA sequences, such as promoters, and modulating gene expression.
Biochemical and Physiological Effects
(1-Aminoindolin-4-yl)methanol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties. It has also been found to possess antioxidant and anti-diabetic properties. (1-Aminoindolin-4-yl)methanol has also been found to possess neuroprotective and cardioprotective properties. Finally, (1-Aminoindolin-4-yl)methanol has been found to possess immunomodulatory and anti-allergic properties.
実験室実験の利点と制限
The use of (1-Aminoindolin-4-yl)methanol in laboratory experiments has several advantages. (1-Aminoindolin-4-yl)methanol is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. Furthermore, (1-Aminoindolin-4-yl)methanol has a wide range of potential applications and can be used to modulate the activity of enzymes and other proteins.
However, there are also some limitations to the use of (1-Aminoindolin-4-yl)methanol in laboratory experiments. (1-Aminoindolin-4-yl)methanol can be toxic in high concentrations and can have adverse effects on the environment. Furthermore, (1-Aminoindolin-4-yl)methanol has not been extensively studied and its exact mechanism of action is still not fully understood.
将来の方向性
The potential applications of (1-Aminoindolin-4-yl)methanol are still being explored. Future research should focus on further elucidating the exact mechanism of action of (1-Aminoindolin-4-yl)methanol, as well as exploring its potential use in drug development and biotechnology. Additionally, further research should focus on exploring the potential therapeutic applications of (1-Aminoindolin-4-yl)methanol, such as its use in the treatment of cancer, inflammation, and diabetes. Finally, further research should focus on exploring the potential environmental applications of (1-Aminoindolin-4-yl)methanol, such as its use in the treatment of water pollution.
特性
IUPAC Name |
(1-amino-2,3-dihydroindol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-5-4-8-7(6-12)2-1-3-9(8)11/h1-3,12H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRXOHSJDFEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
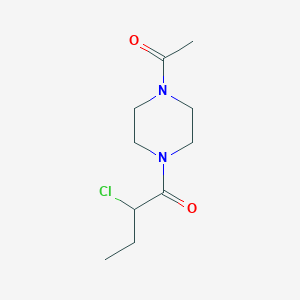
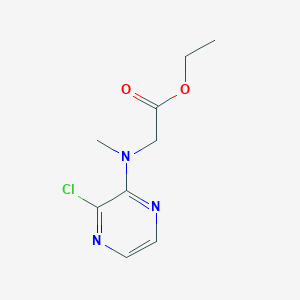
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
